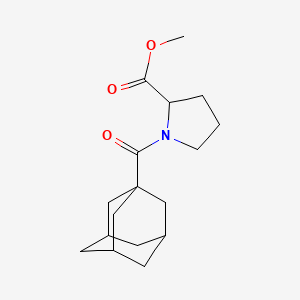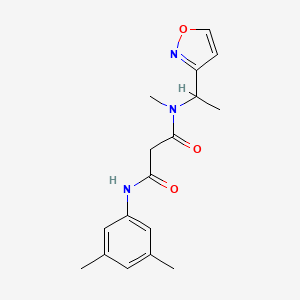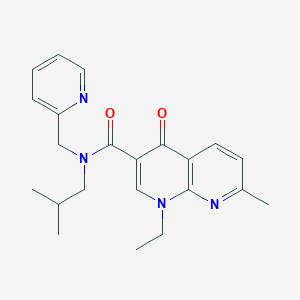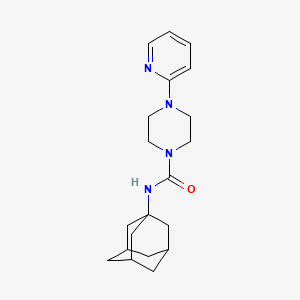![molecular formula C19H27N3O3S B4066628 4-(2-{[(1-adamantylamino)carbonyl]amino}ethyl)benzenesulfonamide](/img/structure/B4066628.png)
4-(2-{[(1-adamantylamino)carbonyl]amino}ethyl)benzenesulfonamide
Overview
Description
This compound is a type of benzenesulfonamide derivative. Benzenesulfonamide derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of such compounds often involves the Mannich reaction, a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The final product is a β-amino-carbonyl compound . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an adamantylamino group, a carbonyl group, and a benzenesulfonamide group.Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the Mannich reaction, which starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base . The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .Scientific Research Applications
Synthetic Chemistry Applications
- Reductions with Lithium in Amines : A study by Garst et al. (2000) explores reductions of compounds with lithium in amines, where 1-adamantane derivatives like the mentioned compound are reduced to produce adamantamine and other products. This process is significant for debenzylation reactions and the synthesis of complex organic molecules, highlighting its utility in organic synthesis and chemical transformations (Garst et al., 2000).
Pharmacological Research
- Inhibition of Carbonic Anhydrase : Research by Pacchiano et al. (2011) on ureido-substituted benzenesulfonamides demonstrates potent inhibition of human carbonic anhydrases, particularly isoforms IX and XII associated with tumor environments. This suggests potential therapeutic applications in targeting tumor-associated enzymes for cancer treatment (Pacchiano et al., 2011).
Material Science
- Metalation of Sulfonamides : A review by Familoni (2002) highlights the role of benzenesulfonamide as a Directed Metalation Group (DMG) in the synthesis of heterocyclic compounds and other complex organic structures. This showcases the compound's importance in advancing methodologies for creating novel materials and chemicals (Familoni, 2002).
Drug Development
- Antitumor Agents : Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, showing significant antitumor activity. This underscores the role of such compounds in the development of new anticancer drugs (Alqasoumi et al., 2010).
Compatibility Studies
- Excipient Compatibility : Freire et al. (2009) conducted a study to determine the compatibility of chlorpropamide (a compound with a similar sulfonamide group) with various excipients using differential scanning calorimetry (DSC). This research is crucial for pharmaceutical formulation, ensuring drug stability and efficacy (Freire et al., 2009).
Mechanism of Action
The mechanism of action of this compound could be related to its ability to inhibit carbonic anhydrase IX (CA IX), as suggested by studies on similar benzenesulfonamide derivatives . CA IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given its potential ability to inhibit CA IX . Additionally, the development of new synthesis methods and the study of its interactions with other biological targets could be areas of future research .
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c20-26(24,25)17-3-1-13(2-4-17)5-6-21-18(23)22-19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-12H2,(H2,20,24,25)(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZMGZJNCLULFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[(1-Adamantylamino)carbonyl]amino}ethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4066546.png)
![2,2-dimethyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)propanamide](/img/structure/B4066548.png)
![2-[(1-naphthylmethyl)thio]-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B4066557.png)

![2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide](/img/structure/B4066584.png)
![1-sec-butyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B4066591.png)

![4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4066602.png)

![N-[4-({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B4066612.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-phenylethyl)-2-furamide](/img/structure/B4066622.png)

![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066639.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4066647.png)